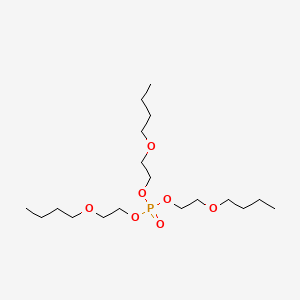

Tris(2-butoxyethyl) phosphate

Description

Tris(2-butoxyethyl) phosphate is a trialkyl phosphate in which the alkyl group specified is 2-butoxyethyl. It has a role as an environmental contaminant and a flame retardant.

Properties

IUPAC Name |

tris(2-butoxyethyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H39O7P/c1-4-7-10-20-13-16-23-26(19,24-17-14-21-11-8-5-2)25-18-15-22-12-9-6-3/h4-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTLBZVNBAKMVDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCOP(=O)(OCCOCCCC)OCCOCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39O7P | |

| Record name | TRIBUTOXYETHYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21145 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021758 | |

| Record name | Tris(2-butoxyethyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tributoxyethyl phosphate is a slightly yellow viscous liquid. (NTP, 1992), Liquid, Slightly yellow liquid with a sweetish odor; [HSDB] | |

| Record name | TRIBUTOXYETHYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21145 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanol, 2-butoxy-, 1,1',1''-phosphate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tri(2-butoxyethyl) phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7634 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

392 to 446 °F at 4 mmHg (NTP, 1992), BP: 215-228 °C at 4 mm Hg, BP: 200-230 °C at 4 mm Hg, BP: 255 °C at 10 mm Hg | |

| Record name | TRIBUTOXYETHYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21145 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tris(2-butoxyethyl) phosphate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2564 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

435 °F (NTP, 1992), >113 °C (>235 °F) (Closed cup) | |

| Record name | TRIBUTOXYETHYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21145 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tris(2-butoxyethyl) phosphate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2564 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble (NTP, 1992), In water, 1,100 mg/L at 25 °C, SOL IN MINERAL OILS & MOST ORG LIQ, Insoluble or limited solubility in glycerol, glycols, certain amines; soluble in most organic liquids | |

| Record name | TRIBUTOXYETHYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21145 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tris(2-butoxyethyl) phosphate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2564 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.02 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.02 g/cu cm at 20 °C | |

| Record name | TRIBUTOXYETHYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21145 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tris(2-butoxyethyl) phosphate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2564 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

13.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 13.8 (Air = 1) | |

| Record name | TRIBUTOXYETHYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21145 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tris(2-butoxyethyl) phosphate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2564 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.03 mmHg at 302 °F (NTP, 1992), 0.00000002 [mmHg], VP: 0.03 mm Hg at 150 °C, 1.2X10-6 mm Hg at 25 °C | |

| Record name | TRIBUTOXYETHYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21145 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tri(2-butoxyethyl) phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7634 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Tris(2-butoxyethyl) phosphate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2564 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid, Light-colored liquid, Slightly yellow, oily liquid | |

CAS No. |

78-51-3 | |

| Record name | TRIBUTOXYETHYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21145 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tris(2-butoxyethyl) phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tri(2-butoxyethyl) phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(2-butoxyethyl) phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62228 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tris(2-butoxyethyl) phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4839 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-butoxy-, 1,1',1''-phosphate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris(2-butoxyethyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(2-butoxyethyl) phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.021 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIS(2-BUTOXYETHYL) PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RYA6940G86 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tris(2-butoxyethyl) phosphate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2564 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-94 °F (NTP, 1992), -70 °C | |

| Record name | TRIBUTOXYETHYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21145 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tris(2-butoxyethyl) phosphate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2564 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of Tris(2-butoxyethyl) phosphate (TBEP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Tris(2-butoxyethyl) phosphate (B84403) (TBEP), a widely used flame retardant and plasticizer. The information is presented to support research, development, and safety assessments of this compound.

Chemical Identity

Tris(2-butoxyethyl) phosphate, commonly known as TBEP, is an organophosphate ester. It is a colorless to pale yellow, viscous liquid.[1][2]

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | TBEP, Tributoxyethyl phosphate, Phosflex T-bep |

| CAS Number | 78-51-3 |

| EC Number | 201-122-9 |

| Molecular Formula | C18H39O7P |

| Molecular Weight | 398.47 g/mol [3] |

| SMILES | CCCCOCCOP(=O)(OCCOCCCC)OCCOCCCC |

Physicochemical Properties

The following tables summarize the key physicochemical properties of TBEP. These values have been compiled from various chemical data sources.

Table 1: General Physicochemical Data

| Property | Value | Source |

| Appearance | Clear colorless to very slightly yellow liquid | [1][3][4] |

| Melting Point | -70 °C | [1][3][4] |

| Boiling Point | 215-228 °C at 4 mmHg | [1][3][5] |

| Flash Point | >230 °F (>110 °C) | [1][6] |

| Density | 1.006 g/mL at 25 °C | [1][3][7] |

| Refractive Index | n20/D 1.438 | [1][6][7] |

Table 2: Environmental Fate and Transport Properties

| Property | Value | Source |

| Water Solubility | 1.1 g/L at 25 °C | [8] |

| Vapor Pressure | 0.03 mmHg at 150 °C | [1][6][7] |

| Vapor Density | 13.7 (vs air) | [1][6][7] |

| Octanol-Water Partition Coefficient (log Kow) | 3.75 | [8] |

| Henry's Law Constant | 1.2 x 10^-11 atm-cu m/mol at 25 °C (estimated) | [8] |

Table 3: Additional Properties

| Property | Value | Source |

| Viscosity | 12.2 cP at 20 °C | [1] |

| Stability | Stable under normal conditions. Combustible. Incompatible with strong oxidizing agents. | [1][6] |

Experimental Protocols

The determination of the physicochemical properties of chemical substances like TBEP is guided by standardized protocols to ensure accuracy and reproducibility. Below are detailed methodologies for key experiments, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) and ASTM International.

3.1. Determination of Water Solubility (OECD Guideline 105)

The water solubility of TBEP, being greater than 10⁻² g/L, is typically determined using the Flask Method .

-

Principle: A given amount of the substance is agitated in a specified volume of water at a constant temperature to achieve saturation. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

-

Apparatus:

-

Mechanical stirrer or shaker

-

Constant temperature bath (e.g., 25 °C ± 0.5 °C)

-

Glass flasks with stoppers

-

Centrifuge (if necessary for phase separation)

-

Analytical instrumentation (e.g., High-Performance Liquid Chromatography - HPLC, Gas Chromatography - GC)

-

-

Procedure:

-

An excess amount of TBEP is added to a flask containing a known volume of distilled water.

-

The flask is tightly stoppered and agitated in a constant temperature bath for a sufficient period to reach equilibrium (e.g., 24-48 hours).

-

After equilibration, the mixture is allowed to stand to separate the phases. If an emulsion has formed, centrifugation is used to achieve clear separation.

-

A sample of the aqueous phase is carefully withdrawn, ensuring no undissolved substance is included.

-

The concentration of TBEP in the aqueous sample is quantified using a validated analytical method, such as HPLC or GC, with appropriate standards.

-

The experiment is repeated to ensure the results are consistent and represent the saturation solubility.

-

3.2. Determination of Vapor Pressure (OECD Guideline 104)

Several methods can be used to determine the vapor pressure of a liquid like TBEP. The Static Method is a common approach.

-

Principle: The substance is introduced into a vacuum-tight system, and the pressure exerted by the vapor in equilibrium with the substance is measured at a constant temperature.

-

Apparatus:

-

Vacuum-tight sample vessel with a pressure measuring device (manometer)

-

Constant temperature bath

-

Vacuum pump

-

-

Procedure:

-

A sample of degassed TBEP is introduced into the sample vessel.

-

The vessel is evacuated to remove air.

-

The sample vessel is then brought to the desired temperature in the constant temperature bath.

-

The system is allowed to reach equilibrium, at which point the vapor pressure is recorded from the manometer.

-

Measurements are taken at a minimum of two different temperatures to establish the vapor pressure curve.

-

3.3. Determination of the Octanol-Water Partition Coefficient (log Kow) (OECD Guideline 107)

The Shake Flask Method is a widely used technique for determining the octanol-water partition coefficient.

-

Principle: The substance is dissolved in a two-phase system of n-octanol and water. After equilibration, the concentration of the substance in each phase is measured to calculate the partition coefficient.

-

Apparatus:

-

Separatory funnels or centrifuge tubes with stoppers

-

Mechanical shaker

-

Constant temperature bath or room

-

Centrifuge

-

Analytical instrumentation (e.g., HPLC, GC)

-

-

Procedure:

-

n-Octanol and water are mutually saturated before the experiment.

-

A known amount of TBEP is dissolved in either n-octanol or water.

-

The two phases are placed in a separatory funnel in a defined volume ratio.

-

The funnel is shaken gently at a constant temperature until equilibrium is reached.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of TBEP in both the n-octanol and water phases is determined using a suitable analytical method.

-

The partition coefficient (Kow) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (log Kow).

-

3.4. Determination of Density

The density of a liquid can be determined using a pycnometer or a digital density meter.

-

Principle: The mass of a known volume of the liquid is measured at a specific temperature.

-

Apparatus:

-

Pycnometer (a glass flask with a precise volume) or a digital density meter

-

Analytical balance

-

Constant temperature bath

-

-

Procedure (using a pycnometer):

-

The mass of the clean, dry pycnometer is determined.

-

The pycnometer is filled with TBEP and placed in a constant temperature bath until it reaches thermal equilibrium.

-

The volume is adjusted precisely to the pycnometer's calibration mark.

-

The exterior of the pycnometer is cleaned and dried, and its mass is determined.

-

The density is calculated by dividing the mass of the TBEP by the known volume of the pycnometer.

-

3.5. Determination of Viscosity (ASTM D445)

The kinematic viscosity of TBEP can be measured using a glass capillary viscometer.

-

Principle: The time for a fixed volume of the liquid to flow under gravity through the capillary of a calibrated viscometer is measured at a known and closely controlled temperature.

-

Apparatus:

-

Calibrated glass capillary viscometer

-

Constant temperature bath

-

Timer

-

-

Procedure:

-

The viscometer is charged with the TBEP sample.

-

The viscometer is placed in the constant temperature bath until the sample reaches the test temperature.

-

The liquid is drawn up through the capillary to a point above the timing marks.

-

The time taken for the liquid to flow between two specified marks is measured.

-

The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer. The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of water solubility using the Flask Method as described in OECD Guideline 105.

Caption: Workflow for determining water solubility by the Flask Method (OECD 105).

References

- 1. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 2. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 3. mt.com [mt.com]

- 4. oecd.org [oecd.org]

- 5. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 6. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 7. acri.gov.tw [acri.gov.tw]

- 8. [PDF] OECD GUIDELINES FOR THE TESTING OF CHEMICALS PROPOSAL FOR A NEW GUIDELINE 122 Partition Coefficient ( n-Octanol / Water ) , pH-Metric Method for Ionisable Substances | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Solubility of Tributoxyethyl Phosphate (TBEP) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Tributoxyethyl Phosphate (B84403) (TBEP), a compound widely utilized as a plasticizer, flame retardant, and defoaming agent. While qualitative descriptions of TBEP's solubility are abundant, this guide addresses the notable scarcity of publicly available quantitative data by presenting a detailed, state-of-the-art experimental protocol for its determination. This document is designed to equip researchers, scientists, and drug development professionals with the necessary methodology to generate reliable and reproducible solubility data, which is crucial for applications in formulation, synthesis, and quality control.

Introduction to TBEP and its Solubility

Tributoxyethyl phosphate (CAS: 78-51-3) is a high-boiling, non-flammable, and viscous liquid.[1] Its molecular structure lends it to be soluble in a wide array of organic solvents, a property critical to its diverse applications.[1][2][3][4] Conversely, it has limited solubility in more polar substances like glycerol (B35011) and glycols.[1][3] While its water solubility is documented to be around 1.1 to 1.3 g/L at 20°C, specific quantitative data for its solubility in common organic solvents is not extensively reported in scientific literature.[1][5]

The principle of "like dissolves like" suggests that TBEP, with its significant nonpolar character due to the butyl and ethyl groups, will exhibit high solubility in nonpolar and moderately polar organic solvents. However, for precise applications such as drug formulation and chemical synthesis, experimentally determined quantitative data is indispensable.

Quantitative Solubility Data

As of the compilation of this guide, a comprehensive, publicly available dataset of the quantitative solubility of TBEP in a range of organic solvents is not available. Researchers are therefore encouraged to determine solubility experimentally for their specific solvent systems and conditions. The following table is provided as a template for documenting experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of TBEP in Various Organic Solvents

| Solvent Class | Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Analysis |

| Alcohols | Methanol | e.g., 25 | e.g., HPLC-UV | ||

| Ethanol | e.g., 25 | e.g., HPLC-UV | |||

| Ketones | Acetone | e.g., 25 | e.g., GC-FID | ||

| Esters | Ethyl Acetate | e.g., 25 | e.g., GC-FID | ||

| Halogenated Alkanes | Dichloromethane | e.g., 25 | e.g., GC-FID | ||

| Aromatic Hydrocarbons | Toluene | e.g., 25 | e.g., HPLC-UV | ||

| Aliphatic Hydrocarbons | n-Hexane | e.g., 25 | e.g., GC-FID | ||

| Ethers | Diethyl Ether | e.g., 25 | e.g., GC-FID | ||

| Amides | Dimethylformamide (DMF) | e.g., 25 | e.g., HPLC-UV | ||

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | e.g., 25 | e.g., HPLC-UV |

Experimental Protocol: Determination of Thermodynamic Solubility

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method. This protocol is a generalized procedure that can be adapted for determining the solubility of TBEP in various organic solvents.

Principle

An excess amount of TBEP is added to a specific organic solvent and agitated for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of TBEP in the resulting saturated solution is then determined using a suitable analytical technique.

Materials and Equipment

-

Tributoxyethyl Phosphate (TBEP), high purity

-

Organic solvents of analytical grade

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) with UV detector, Gas Chromatography (GC) with Flame Ionization Detector (FID), or another suitable analytical instrument.

Methodology

-

Preparation: Add an excess amount of TBEP to a series of vials containing a known volume of the selected organic solvents. The presence of undissolved TBEP at the end of the experiment is crucial to ensure a saturated solution.

-

Equilibration: Tightly seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the vials for a sufficient duration (typically 24-72 hours) to reach equilibrium. Preliminary experiments may be necessary to determine the optimal equilibration time.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed to permit the excess solid to settle. To ensure complete separation of the solid and liquid phases, centrifugation of the vials is recommended.

-

Sample Collection and Preparation: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Quantification: Analyze the concentration of the diluted solution using a pre-validated analytical method.

Analytical Quantification

The concentration of TBEP in the saturated solvent can be determined by various analytical techniques. The choice of method will depend on the solvent and the available instrumentation.

-

High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a common method for quantifying non-volatile, UV-active compounds like TBEP. A calibration curve should be prepared using standard solutions of TBEP of known concentrations in the solvent of interest.

-

Gas Chromatography (GC): For volatile solvents, GC with a Flame Ionization Detector (FID) is a suitable method. Similar to HPLC, a calibration curve with known standards is required for quantification.

-

Mass Spectrometry (MS): Coupling HPLC or GC with a mass spectrometer (LC-MS or GC-MS) can provide higher selectivity and sensitivity, which is particularly useful for complex matrices or very low solubility.

Visualizing the Experimental Workflow

The following diagrams illustrate the key steps in the experimental workflow for determining the thermodynamic solubility of TBEP.

Caption: Workflow for Thermodynamic Solubility Determination.

The following diagram illustrates a decision-making process for selecting an appropriate analytical method for quantification.

Caption: Decision tree for analytical method selection.

References

Tris(2-butoxyethyl) phosphate synthesis and purification methods

An In-depth Technical Guide to the Synthesis and Purification of Tris(2-butoxyethyl) Phosphate (B84403) (TBEP)

Introduction

Tris(2-butoxyethyl) phosphate, commonly known as TBEP, is an organophosphate ester widely utilized in various industrial applications. It serves as a multifunctional additive, primarily valued as a plasticizer, flame retardant, and defoaming agent.[1][2][3] TBEP is integral to the manufacturing of plastics, coatings, adhesives, textiles, and floor polishes, where it enhances flexibility, durability, and fire safety.[2][4][5] Its effectiveness as a leveling agent and coalescing solvent in acrylic-based polishes and paints is also a key attribute.[3][5]

This technical guide provides a comprehensive overview of the primary synthesis and purification methods for TBEP. It is intended for researchers, chemists, and professionals in drug development and chemical manufacturing who require a detailed understanding of the production of high-purity TBEP. The document outlines common industrial synthesis routes, detailed purification protocols, and methods for analytical assessment.

Synthesis of this compound (TBEP)

The industrial production of TBEP is predominantly achieved through the esterification of phosphorus oxychloride (POCl₃) with 2-butoxyethanol (B58217).[6][7] Variations of this core method, including neutralization and acid-binding approaches, have been developed to optimize yield and purity. An alternative, less common method involves the transesterification of triaryl phosphites.

Primary Synthesis Route: Reaction of Phosphorus Oxychloride with 2-Butoxyethanol

This method, often referred to as the "neutralization method," involves the direct reaction of phosphorus oxychloride with an excess of 2-butoxyethanol.[8][9] The reaction produces TBEP and hydrogen chloride (HCl) as a byproduct. Catalysts are often employed to enhance the reaction rate.

Reaction: POCl₃ + 3 CH₃(CH₂)₃OCH₂CH₂OH → (CH₃(CH₂)₃OCH₂CH₂O)₃PO + 3 HCl

Key aspects of this process include:

-

Reactant Ratio : An excess of 2-butoxyethanol is typically used to drive the reaction to completion.[9]

-

Catalysts : A combination of catalysts, such as titanium tetrachloride (TiCl₄) and phosphorus pentachloride (PCl₅), can be used.[8][9]

-

Temperature Control : The reaction is highly exothermic. Initial stages are conducted at low temperatures (e.g., 10-15°C) during the addition of POCl₃, followed by a gradual increase to 70-80°C to ensure the reaction completes.[8]

-

Byproduct Removal : The generated hydrogen chloride gas is typically removed under vacuum and can be absorbed in water to produce hydrochloric acid as a saleable byproduct.[8]

// Nodes POCl3 [label="Phosphorus Oxychloride\n(POCl₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; Butoxyethanol [label="2-Butoxyethanol", fillcolor="#F1F3F4", fontcolor="#202124"]; Reactor [label="Esterification Reactor", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF", width=2]; Catalyst [label="Catalyst\n(e.g., TiCl₄, PCl₅)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Crude_TBEP [label="Crude TBEP Mixture", fillcolor="#F1F3F4", fontcolor="#202124"]; HCl_Gas [label="Hydrogen Chloride (HCl)\nByproduct", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges POCl3 -> Reactor; Butoxyethanol -> Reactor; Catalyst -> Reactor [style=dashed, label=" addition"]; Reactor -> Crude_TBEP [label=" Reaction at\n10-80°C"]; Reactor -> HCl_Gas [label=" Vacuum\nRemoval"]; }

Caption: Core synthesis pathway for this compound (TBEP).

Alternative Synthesis Route: Transesterification

A less common method involves the transesterification of a triaryl phosphite (B83602) (e.g., triphenyl phosphite) with 2-butoxyethanol in the presence of a basic catalyst like sodium hydride.[10] In this process, the aryl groups are displaced by 2-butoxyethyl groups. The resulting phenol (B47542) and excess 2-butoxyethanol are then removed via distillation to yield TBEP.[10] This method can produce high-purity TBEP with yields reported around 91%.[10]

Purification of this compound (TBEP)

Crude TBEP from the synthesis stage typically has a purity of 94-97% and contains impurities such as unreacted 2-butoxyethanol (2-4%), acidic byproducts like phosphoric acid di(butoxyethyl) ester (1-2%), and residual catalysts.[8] A multi-step purification process is required to achieve higher purity levels suitable for commercial applications.

The standard industrial purification workflow involves alkaline washing, extraction, and vacuum distillation.

// Nodes Start [label="Crude TBEP\n(from Synthesis)", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; Alkali_Wash [label="Alkaline Washing\n(Neutralization)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extraction [label="Multi-Stage\nCountercurrent Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Distillation [label="Vacuum Steam\nDistillation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dehydration [label="Vacuum\nDehydration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filtration [label="Final Filtration", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="High-Purity TBEP", shape=house, fillcolor="#34A853", fontcolor="#FFFFFF"]; Waste [label="Aqueous Waste\n(Salts, Impurities)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Alcohol [label="Recovered\n2-Butoxyethanol", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Alkali_Wash; Alkali_Wash -> Extraction [label=" Removes acidic\nimpurities"]; Extraction -> Distillation; Distillation -> Dehydration [label=" Removes alcohol\n& water"]; Distillation -> Alcohol [color="#5F6368"]; Extraction -> Waste [color="#5F6368"]; Dehydration -> Filtration; Filtration -> End; }

Caption: General workflow for the purification of crude TBEP.

-

Alkaline Washing and Extraction : The crude TBEP is first washed with an alkaline solution, such as 4.5% sodium carbonate, to neutralize and remove acidic impurities.[8][11] This is often performed in a multi-stage countercurrent extraction tower where the crude TBEP and alkaline solution flow in opposite directions to maximize contact and removal efficiency. The tower temperature is typically controlled at 60-70°C.[8][11]

-

Vacuum Distillation : After washing, the organic layer is transferred to a distillation kettle. Vacuum steam distillation is employed to remove residual water and, critically, the excess 2-butoxyethanol.[8][11] This step is typically conducted at temperatures of 110-120°C and under a vacuum of -0.08 to -0.09 MPa.[11] Achieving high purity often requires distillation at higher temperatures (200-220°C) and very low pressures (<4 mmHg), which is an energy-intensive process.[8]

-

Dehydration and Filtration : Following the removal of volatile components, a final vacuum dehydration step is performed at temperatures up to 130°C to ensure the water content is minimal.[8][11] The purified TBEP is then cooled and filtered to remove any particulate matter, yielding the final product.[8]

Data Presentation

Table 1: Summary of TBEP Synthesis and Purification Data

| Parameter | Typical Value | Improved Process Value | Reference |

| Synthesis | |||

| Crude TBEP Purity | ~95% | - | [8] |

| Typical Yield | 87-89% | 94.2% | [8] |

| Main Impurities | 2-Butoxyethanol (2-4%), Di(butoxyethyl) phosphate (1-2%) | <0.5% 2-Butoxyethanol | [8] |

| Purification Conditions | |||

| Alkaline Wash Solution | 3-5% Sodium Carbonate or NaOH | 4.5% Sodium Carbonate | [8][11] |

| Washing Temperature | 60-70°C | 60-70°C | [8][11] |

| Distillation Temp. | 200-220°C (High Purity) | 110-120°C (Steam) | [8][11] |

| Distillation Vacuum | <4 mmHg (High Purity) | -0.08 to -0.09 MPa (Steam) | [8][11] |

| Final Product Purity | 94-97% | >99% (with advanced purification) | [8][11] |

Experimental Protocols

Protocol 1: Industrial Synthesis of TBEP

This protocol is based on an improved esterification process designed to increase yield and purity.[8]

-

Reactor Charging : In a low-temperature esterification reactor, charge 700 kg of recovered 2-butoxyethanol, 700 kg of new 2-butoxyethanol, 8 kg of phosphorus pentachloride (PCl₅), and 1 kg of titanium tetrachloride (TiCl₄).

-

Phosphorus Oxychloride Addition : Maintain a vacuum pressure above -0.096 MPa. Circulate coolant to bring the reactor temperature to 10-15°C.

-

Gradually add 300 kg of phosphorus oxychloride (POCl₃) over a period of time, ensuring the temperature remains at 10-15°C.

-

Staged Heating :

-

After addition is complete, hold the temperature at 10-15°C for 3 hours.

-

Increase the temperature to 25-35°C and maintain for 3 hours.

-

Continue heating to 70-80°C and maintain for 5 hours. Maintain vacuum pressure above -0.096 MPa throughout.

-

-

Recovery of Excess Reactant : After the reaction is complete, perform vacuum distillation, gradually increasing the temperature to 140-150°C to recover excess 2-butoxyethanol.

-

Crude Product : Cool the resulting crude TBEP (approx. 780 kg with ~95% purity) to 70-80°C and transfer to a storage tank for purification.[8]

Protocol 2: Purification of Crude TBEP

This protocol details the purification of the crude TBEP obtained from Protocol 1.[8][11]

-

Alkaline Washing :

-

Prepare a 4.5% sodium carbonate solution.

-

Feed the crude TBEP from the bottom of a multi-stage countercurrent washing tower and the alkaline solution from the top. The mass ratio of crude TBEP to water to sodium carbonate should be approximately 3:1:0.045.[8]

-

Maintain the tower temperature at 60-70°C and ensure the pH of the aqueous outlet is ~8.[11]

-

-

Separation : Transfer the washed organic layer from the top of the tower to a separation tank to allow for stratification and removal of the aqueous saponification layer.

-

Vacuum Steam Distillation :

-

Vacuum Dehydration : After steam distillation, continue heating under vacuum (at least -0.094 MPa) to a maximum temperature of 130°C to remove all residual water.[8][11]

-

Filtration and Packaging : Cool the final product to 60-70°C and pass it through a filter to obtain the purified TBEP.

Analytical Methods for Purity Assessment

Ensuring the purity of TBEP is critical for its application. A combination of analytical techniques is often employed for comprehensive quality control.

-

Gas Chromatography (GC) : GC, often coupled with a flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD), is a primary method for determining the purity of TBEP and quantifying volatile impurities like residual 2-butoxyethanol.[6][9]

-

Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is used for the identification and quantification of both the main component and trace-level impurities.[7][12]

-

High-Performance Liquid Chromatography (HPLC) : HPLC can be used to separate TBEP from non-volatile impurities and degradation products.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ³¹P-NMR is an excellent technique for studying phosphorus-containing compounds, providing structural confirmation and quantitative analysis without the need for expensive deuterated solvents in some cases.[14] ¹H-NMR is also used for purity assessment.[14]

// Nodes TBEP_Sample [label="Purified TBEP Sample", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; GC [label="Gas Chromatography (GC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HPLC [label="High-Performance Liquid\nChromatography (HPLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NMR [label="Nuclear Magnetic Resonance\n(NMR)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Purity [label="Assay & Purity (%)", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; Volatile [label="Volatile Impurities\n(e.g., 2-Butoxyethanol)", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; NonVolatile [label="Non-Volatile Impurities\n(e.g., Di-esters)", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; Structure [label="Structural Confirmation", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges TBEP_Sample -> GC; TBEP_Sample -> HPLC; TBEP_Sample -> NMR;

GC -> Purity; GC -> Volatile; HPLC -> Purity; HPLC -> NonVolatile; NMR -> Structure; NMR -> Purity [label=" (qNMR)"]; }

Caption: Logic diagram for analytical purity assessment of TBEP.

References

- 1. Tributoxyethyl Phosphate (TBEP): High-Performance Plasticizer & Flame Retardant from Riverland Trading [riverlandtrading.com]

- 2. nbinno.com [nbinno.com]

- 3. TRIBUTOXYETHYL PHOSPHATE (TBEP) - Ataman Kimya [atamanchemicals.com]

- 4. This compound (TBEP) - Ataman Kimya [atamanchemicals.com]

- 5. enke-chem.com [enke-chem.com]

- 6. ecetoc.org [ecetoc.org]

- 7. This compound | C18H39O7P | CID 6540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. Separation and purification process of by-product 2-butoxyethyl chloride in production process of tris (butoxyethyl) phosphate - Eureka | Patsnap [eureka.patsnap.com]

- 10. US3101363A - Process for producing tris(2-butoxyethyl)phosphite - Google Patents [patents.google.com]

- 11. CN106008592A - Industrial synthesis method of tris(butoxyethyl)phosphate and device thereof - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Unveiling the Core Mechanism of Tris(2-butoxyethyl) Phosphate (TBEP) as a Polymeric Plasticizer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(2-butoxyethyl) phosphate (B84403) (TBEP) is a widely utilized organophosphate ester that functions as a high-performance plasticizer in a variety of polymeric matrices.[1][2] Its primary role is to enhance the flexibility, durability, and workability of materials such as polyvinyl chloride (PVC), nitrile rubber, and cellulose (B213188) acetate.[2] This technical guide delves into the fundamental mechanism of action by which TBEP imparts these plasticizing effects. The core of its function lies in its ability to interpenetrate polymer chains, thereby increasing the intermolecular spacing or "free volume." This disruption of polymer-polymer interactions leads to a significant reduction in the glass transition temperature (Tg), the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This guide will explore the theoretical underpinnings of this mechanism, supported by an overview of the experimental protocols used to quantify its effects, and present available data on its performance in various polymers.

Introduction

Plasticizers are essential additives in the polymer industry, transforming the inherent properties of rigid polymers to meet the demands of diverse applications. Tris(2-butoxyethyl) phosphate (CAS No. 78-51-3), commonly known as TBEP, is a multifunctional additive valued not only for its plasticizing capabilities but also for its flame retardant and defoaming properties.[2] As a plasticizer, TBEP is instrumental in modifying the mechanical properties of polymers, reducing their brittleness and increasing their elongation and flexibility.[1][2] Understanding the precise mechanism by which TBEP achieves these changes is critical for optimizing polymer formulations and developing novel materials with tailored characteristics.

The Core Mechanism of Plasticization by TBEP

The plasticizing effect of TBEP is primarily a physical phenomenon rooted in the principles of polymer physics. The fundamental mechanism can be broken down into the following key steps:

-

Interpenetration of Polymer Chains: TBEP molecules, being relatively small compared to the long polymer chains, diffuse into the polymer matrix and position themselves between the macromolecules.[1][2] This process is driven by favorable intermolecular interactions, such as van der Waals forces and dipole-dipole interactions, between the plasticizer and the polymer.

-

Increase in Free Volume: By lodging themselves between the polymer chains, TBEP molecules effectively push the chains further apart. This increases the "free volume," which is the unoccupied space between the polymer chains.[1][2]

-

Reduced Intermolecular Forces: The increased distance between polymer chains weakens the intermolecular forces (e.g., dipole-dipole interactions, hydrogen bonds) that hold the chains together in a rigid structure.[1]

-

Enhanced Chain Mobility: With the reduction in intermolecular forces, the polymer chains gain greater mobility and can slide past one another more easily.[1][2]

-

Lowering of the Glass Transition Temperature (Tg): The glass transition temperature is the temperature at which the amorphous regions of a polymer transition from a hard, glassy state to a soft, rubbery state. This transition is directly related to the onset of large-scale molecular motion of the polymer chains. By enhancing chain mobility, TBEP effectively lowers the energy barrier for this motion to occur, resulting in a decrease in the Tg.[1][2] A lower Tg means the polymer will exhibit flexible, rubbery properties at a lower temperature.

This entire process can be visualized as a molecular lubrication effect, where TBEP molecules act as a lubricant, allowing the otherwise entangled and restricted polymer chains to move more freely.

Quantitative Effects of TBEP on Polymer Properties

While the qualitative mechanism is well-understood, the quantitative impact of TBEP on polymer properties is highly dependent on the specific polymer, the concentration of TBEP, and the presence of other additives. The following tables summarize the general, expected trends based on the principles of plasticization, as specific quantitative data for TBEP from the searched literature was limited.

Table 1: Effect of TBEP Concentration on Thermal Properties of Polymers

| Polymer | TBEP Concentration | Glass Transition Temperature (Tg) |

| General Trend | Increasing | Decreasing[1][2] |

Table 2: Effect of TBEP Concentration on Mechanical Properties of Polymers

| Polymer | TBEP Concentration | Tensile Strength | Elongation at Break | Young's Modulus |

| General Trend | Increasing | Decreasing[1] | Increasing[1] | Decreasing |

Experimental Protocols for Characterizing Plasticizer Effects

The efficacy of a plasticizer like TBEP is experimentally verified and quantified through a suite of analytical techniques that probe the thermal and mechanical properties of the plasticized polymer.

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Measurement

DSC is a fundamental technique used to measure the heat flow into or out of a sample as a function of temperature.[3][4] The glass transition is observed as a step-like change in the heat capacity of the material.

Experimental Protocol:

-

Sample Preparation: A small, representative sample of the TBEP-plasticized polymer (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.[5][6] An empty, sealed pan is used as a reference.[5]

-

Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, to prevent oxidative degradation of the sample.

-

Thermal Program: A common method involves a heat-cool-heat cycle to erase the thermal history of the sample.

-

First Heating Scan: The sample is heated at a constant rate (e.g., 10°C/min or 20°C/min) to a temperature well above its expected Tg and melting point (if applicable).[3]

-

Cooling Scan: The sample is then cooled at a controlled rate back to a low temperature.

-

Second Heating Scan: A second heating scan is performed at the same rate as the first. The Tg is typically determined from this second heating scan to ensure a consistent thermal history.[3]

-

-

Data Analysis: The glass transition temperature (Tg) is determined from the resulting thermogram as the midpoint of the step change in the heat flow curve.[3]

Mechanical Testing for Tensile Properties

Tensile testing provides crucial information about the strength, stiffness, and ductility of a material. Standard test methods, such as those outlined by ASTM, are employed.

Experimental Protocol:

-

Specimen Preparation: Dog-bone shaped specimens of the TBEP-plasticized polymer are prepared according to standard dimensions (e.g., ASTM D638). This ensures consistency and comparability of results.

-

Tensile Testing Machine: A universal testing machine (UTM) equipped with grips suitable for holding the polymer specimens is used.

-

Test Procedure:

-

The dimensions (width and thickness) of the gauge section of the specimen are accurately measured.

-

The specimen is mounted securely in the grips of the UTM.

-

A constant rate of crosshead displacement (strain rate) is applied to the specimen until it fractures.

-

-

Data Acquisition and Analysis: The force applied and the resulting elongation of the specimen are continuously recorded. From the resulting stress-strain curve, the following properties are determined:

-

Tensile Strength: The maximum stress the material can withstand before breaking.

-

Elongation at Break: The percentage increase in length at the point of fracture.

-

Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve.

-

Fourier Transform Infrared (FTIR) Spectroscopy for Polymer-Plasticizer Interaction

FTIR spectroscopy is a powerful tool for investigating the molecular interactions between the polymer and the plasticizer.[7] Changes in the vibrational frequencies of specific functional groups can indicate the nature and strength of these interactions.

Experimental Protocol:

-

Sample Preparation: Thin films of the TBEP-plasticized polymer are typically prepared by solvent casting or hot pressing. For Attenuated Total Reflectance (ATR)-FTIR, a solid sample can be directly placed on the ATR crystal.[8]

-

FTIR Spectrometer: An FTIR spectrometer is used to acquire the infrared spectrum of the sample.

-

Data Acquisition: The spectrum is typically recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹) by co-adding multiple scans to improve the signal-to-noise ratio.

-

Spectral Analysis: The positions and shapes of characteristic absorption bands of both the polymer and TBEP are analyzed. For example, shifts in the carbonyl (C=O) stretching frequency of a polyester-based polymer or changes in the P=O stretching frequency of TBEP can provide evidence of intermolecular interactions.[7]

Visualizing the Mechanism and Workflows

To further elucidate the concepts discussed, the following diagrams are provided.

Caption: Mechanism of TBEP as a plasticizer.

Caption: Experimental workflow for DSC analysis.

Caption: Workflow for mechanical properties testing.

Conclusion

References

- 1. kgt88.com [kgt88.com]

- 2. mdpi.com [mdpi.com]

- 3. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 4. youtube.com [youtube.com]

- 5. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]

- 6. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 7. researchgate.net [researchgate.net]

- 8. FTIR-spectroscopy for polymer, plastics, textile and rubber analysis | RISE [ri.se]

An In-depth Technical Guide to the Thermal Stability and Degradation of Tris(2-butoxyethyl) phosphate (TBEP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2-butoxyethyl) phosphate (B84403) (TBEP) is a high-production volume organophosphate ester widely utilized as a flame retardant, plasticizer, and anti-foaming agent in a variety of industrial and consumer products. Its presence in materials such as plastics, resins, coatings, and floor polishes necessitates a thorough understanding of its thermal stability and degradation profile.[1] This is particularly critical in applications involving high-temperature processing or where the material may be subjected to heat during its lifecycle, as thermal decomposition can alter its properties and potentially lead to the release of harmful degradation products. This technical guide provides a comprehensive overview of the current knowledge on the thermal stability and degradation pathways of TBEP, supported by experimental data and methodologies.

Thermal Stability Analysis

The thermal stability of a compound is a critical parameter for its safe handling, storage, and application. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for evaluating the thermal decomposition behavior of substances like TBEP.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. While specific TGA data for pure TBEP is not abundantly available in the public literature, studies on the co-pyrolysis of TBEP with biomass indicate that it undergoes decomposition at elevated temperatures.[2][3] The decomposition process is temperature-dependent, suggesting a multi-stage degradation.[2][3]

General knowledge of organophosphate esters suggests that alkyl phosphates, such as TBEP, tend to undergo decomposition at relatively low temperatures through the elimination of a phosphorus acid.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. This can reveal endothermic events like melting or boiling, and exothermic events such as decomposition. Currently, specific DSC thermograms for the decomposition of pure TBEP are not readily found in published scientific literature.

Thermal Degradation Pathway

The thermal degradation of TBEP is understood to proceed through a multi-step process involving the cleavage of its ester bonds. While a definitive, experimentally verified pathway for the thermal degradation of pure TBEP is not extensively detailed in the literature, a proposed mechanism can be inferred from studies on similar organophosphate esters and the analysis of its pyrolysis in the presence of other materials.[2][3]

The primary degradation is likely initiated by the homolytic cleavage of the C-O bond in the butoxyethyl chain or the P-O bond. This is followed by a series of reactions including hydrogen abstraction, and the formation of smaller, more volatile compounds.

A study on the co-pyrolysis of TBEP with lignin (B12514952) using online TG-FTIR-MS suggests that TBEP decomposes through different temperature-dependent pathways, leading to the formation of phosphorus-containing radicals.[2][3]

Based on the degradation of similar alkyl phosphates, a likely degradation pathway for TBEP involves the formation of butene through the cleavage of the butoxy group. The butoxyethyl side chains are susceptible to decomposition, potentially leading to the formation of 2-butoxyethanol, butanol, and various smaller hydrocarbons. The central phosphate ester bond can also cleave, leading to the formation of phosphoric acid and its derivatives.

Experimental Protocols

To ensure reproducibility and accuracy in the thermal analysis of TBEP, detailed experimental protocols are necessary. The following sections outline standardized procedures for TGA and DSC analysis of liquid samples like TBEP.

Thermogravimetric Analysis (TGA) Protocol

This protocol is designed for determining the thermal stability and decomposition profile of liquid samples using a TGA instrument.

-

Sample Preparation:

-

Ensure the TBEP sample is homogeneous.

-

Accurately weigh 5-10 mg of the liquid sample into a clean, inert TGA crucible (e.g., alumina (B75360) or platinum). For volatile liquids, a hermetically sealed pan with a pinhole lid is recommended to control evaporation.

-

-

Instrument Setup:

-

Purge Gas: Use a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (typically 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature below its expected decomposition point (e.g., 30 °C).

-

Heat the sample at a constant rate, typically 10 °C/min, to a final temperature where complete decomposition is expected (e.g., 600 °C).

-

-

Data Acquisition: Record the sample mass as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature to obtain the TGA curve.

-

Determine the onset decomposition temperature (Tonset), which is the temperature at which significant mass loss begins.

-

Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

-

Quantify the mass loss in different temperature ranges.

-

Differential Scanning Calorimetry (DSC) Protocol

This protocol is for identifying thermal transitions and measuring the heat of reaction associated with the decomposition of liquid samples.

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the TBEP sample into a hermetically sealed DSC pan. Using a hermetic pan is crucial for liquid samples to prevent evaporation before decomposition.

-

Prepare an empty, hermetically sealed pan to be used as a reference.

-

-

Instrument Setup:

-

Purge Gas: Use an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program:

-

Equilibrate the sample at a low temperature (e.g., 0 °C).

-

Heat the sample at a controlled rate, typically 10 °C/min, to a temperature beyond its decomposition point (e.g., 400 °C).

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Identify endothermic peaks (e.g., melting, boiling) and exothermic peaks (e.g., decomposition).

-

Determine the onset temperature and peak temperature for each thermal event.

-

Integrate the area under the peaks to quantify the enthalpy change (ΔH) associated with each transition.

-

Summary of Quantitative Data

Due to the limited availability of specific TGA and DSC data for pure TBEP in the reviewed literature, a comprehensive quantitative summary table cannot be provided at this time. Further experimental investigation is required to populate such a table with precise values for onset decomposition temperatures, peak decomposition temperatures, and enthalpy of decomposition.

Conclusion

This compound exhibits thermal instability at elevated temperatures. While a complete, experimentally verified thermal degradation pathway for the pure compound is not yet fully elucidated, it is understood to decompose through temperature-dependent pathways involving the formation of phosphorus-containing radicals and the cleavage of its butoxyethyl side chains. The provided experimental protocols for TGA and DSC analysis offer a standardized approach for researchers to further investigate the thermal properties of TBEP. The generation of precise quantitative data on its thermal stability is crucial for ensuring its safe application in various industrial processes and for a comprehensive understanding of its environmental fate and potential risks associated with its thermal degradation.

References

- 1. Open Science and Data Platform - Plateforme de science et de données ouvertes [osdp-psdo.canada.ca]

- 2. Thermochemical behavior of this compound (TBEP) during co-pyrolysis with biomass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Collection - Thermochemical Behavior of this compound (TBEP) during Co-pyrolysis with Biomass - Environmental Science & Technology - Figshare [acs.figshare.com]

An In-depth Technical Guide on Tris(2-butoxyethyl) Phosphate (TBEP)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of Tris(2-butoxyethyl) phosphate (B84403) (TBEP), a widely used organophosphate compound. TBEP finds applications across various industries as a plasticizer, flame retardant, and anti-foaming agent.

Chemical Structure and Identity

TBEP, with the chemical formula C18H39O7P, is a trialkyl phosphate ester.[1][2][3] Its structure consists of a central phosphate core bonded to three 2-butoxyethyl groups.[3][4] This molecular arrangement imparts both flexibility and flame-retardant properties to the materials it is incorporated into. The linear formula for TBEP is [CH3(CH2)3OCH2CH2O]3P(O).

Molecular Weight

The molecular weight of TBEP is consistently reported as approximately 398.47 g/mol or 398.48 g/mol .[1][2][3][5][6]

Physicochemical Properties

TBEP is a clear, colorless to slightly yellow, oily liquid with a mild, sweetish odor.[1][2][7][8] It exhibits low volatility and excellent thermal stability, making it suitable for high-temperature applications.[1] Key quantitative data are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C18H39O7P[1] |

| Molecular Weight | 398.47 g/mol [3][5][6] |

| CAS Number | 78-51-3[1][5] |

| EC Number | 201-122-9[1][5] |

| Appearance | Colorless to pale yellow, oily liquid[1][7] |

| Melting Point | -70 °C[5] |

| Boiling Point | 215-228 °C at 4 mmHg[5] |

| Density | 1.006 g/mL at 25 °C |

| Flash Point | 223 °C[5] |

| Refractive Index | 1.437-1.439[5] |

| Water Solubility | Soluble[5] |

Experimental Protocols

While specific experimental protocols for the synthesis or analysis of TBEP are proprietary to manufacturers, a general synthetic route involves the reaction of phosphorus oxychloride with 2-butoxyethanol (B58217).[5]

General Synthesis of TBEP:

-

Reactants: Phosphorus oxychloride (POCl3) and 2-butoxyethanol (CH3(CH2)3OCH2CH2OH).

-

Reaction: The reaction is typically carried out under controlled temperature and pressure conditions. The stoichiometry is crucial to ensure the complete substitution of the chlorine atoms in phosphorus oxychloride with the 2-butoxyethanol groups.

-

Process: The synthesis involves the mixing of the reactants, a reflux period to drive the reaction to completion, followed by purification steps to remove byproducts and unreacted starting materials.[5] These purification steps may include washing, distillation, and filtration.

-